molecular formula C25H19FN2O2 B11569601 (3E)-3-({1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one

(3E)-3-({1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11569601
M. Wt: 398.4 g/mol
InChI Key: HXDCPWAHCBRNFC-PXLXIMEGSA-N
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Description

(3E)-3-({1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one is a complex organic compound characterized by its unique structure, which includes an indole core and a fluorophenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-({1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting with the preparation of the indole core. This is followed by the introduction of the fluorophenoxyethyl group through a series of reactions, including nucleophilic substitution and condensation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-({1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

(3E)-3-({1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-3-({1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Another compound with a similar indole core but different functional groups.

    Thienopyrimidine: Shares some structural similarities but has distinct chemical properties.

Uniqueness

(3E)-3-({1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. This uniqueness makes it a valuable compound for various scientific investigations and industrial applications.

Properties

Molecular Formula

C25H19FN2O2

Molecular Weight

398.4 g/mol

IUPAC Name

(3E)-3-[[1-[2-(4-fluorophenoxy)ethyl]indol-3-yl]methylidene]-1H-indol-2-one

InChI

InChI=1S/C25H19FN2O2/c26-18-9-11-19(12-10-18)30-14-13-28-16-17(20-5-2-4-8-24(20)28)15-22-21-6-1-3-7-23(21)27-25(22)29/h1-12,15-16H,13-14H2,(H,27,29)/b22-15+

InChI Key

HXDCPWAHCBRNFC-PXLXIMEGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C\C3=CN(C4=CC=CC=C43)CCOC5=CC=C(C=C5)F)/C(=O)N2

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=C(C=C5)F)C(=O)N2

Origin of Product

United States

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